p-Iodobenzyl hexanoate

Description

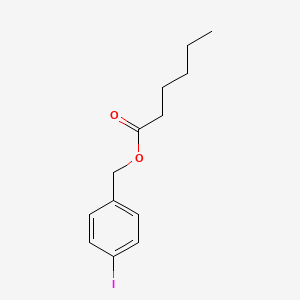

p-Iodobenzyl hexanoate is an aromatic ester derivative characterized by a benzyl group substituted with an iodine atom at the para position and a hexanoate (6-carbon) ester chain. For instance, p-Iodobenzyl octanoate (CAS 67987-34-2), a closely related compound with an 8-carbon chain, has a molecular weight of 360.23 g/mol and a calculated XLogP3 (lipophilicity) of 5.3 . By extrapolation, this compound (C₁₃H₁₇IO₂) would have a molecular weight of ~308.18 g/mol and a slightly lower XLogP3 (~4.8), reflecting reduced hydrophobicity due to the shorter chain .

Properties

CAS No. |

67987-33-1 |

|---|---|

Molecular Formula |

C13H17IO2 |

Molecular Weight |

332.18 g/mol |

IUPAC Name |

(4-iodophenyl)methyl hexanoate |

InChI |

InChI=1S/C13H17IO2/c1-2-3-4-5-13(15)16-10-11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3 |

InChI Key |

MVLIAMWUQFBYME-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OCC1=CC=C(C=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-iodobenzyl hexanoate typically involves the esterification of p-iodobenzyl alcohol with hexanoic acid. One common method is to react p-iodobenzyl alcohol with hexanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Another approach involves the use of p-iodobenzyl bromide as a starting material. The bromide is reacted with hexanoic acid in the presence of a base such as potassium carbonate to form the ester. This method may require the use of a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

p-Iodobenzyl hexanoate can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the p-iodobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions to achieve substitution at the iodine atom.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.

Oxidation: Potassium permanganate in an acidic medium is effective for the oxidation of the benzyl group.

Major Products Formed

Substitution: Products such as p-aminobenzyl hexanoate or p-thiocyanatobenzyl hexanoate.

p-Iodobenzyl hexanol. p-Iodobenzyl carboxylic acid.Scientific Research Applications

The applications of p-Iodobenzyl hexanoate are primarily in the realm of pharmaceutical research, specifically as a ligand for non-covalent albumin binding to extend the half-life of biotherapeutics .

Ligand for Albumin Binding

- This compound is used as a ligand that binds non-covalently to albumin, the most abundant serum protein, to extend the circulating half-life of small biotherapeutics .

- Conjugating small molecules like 6-(4-(p-Iodophenyl) butanamido) hexanoate to molecules such as scFv (single-chain variable fragment) can extend their half-life . For example, scFv has an in vivo half-life of 20–30 minutes, but when it is conjugated with 6-(4-(p-Iodophenyl) butanamido) hexanoate, its half-life extends to 16.6 hours .

Pharmacokinetic Properties

- The use of this compound and similar compounds improves the pharmacokinetic properties and efficacy of biotherapeutics .

- These ligands help in generating long-lasting biotherapeutics, which require less frequent administration, enhancing user compliance .

Case Studies

- Dicoumarol Derivatives: Dicoumarol derivatives, which are similar in function, when conjugated with glucagon-like peptide-1 (GLP-1), enhance the in vivo half-life in rats . The resulting conjugate showed a 2- and 7-fold increase compared to liraglutide and exendin-4, respectively .

- Evans Blue Derivatives: Evans blue derivatives have been explored to extend the half-life of therapeutic peptides. For instance, conjugating a truncated Evans blue moiety to exendin-4 (Abextide) prolonged drug release and enhanced hypoglycemic effect in a type 2 diabetes mouse model . Abextide showed a 7-fold extended half-life and sustained normal glycemia levels four times longer than native exendin-4 .

Other Applications

- This compound is also relevant in the broader context of radioisotope usage in various fields, including chemistry, petroleum, pharmaceuticals, and medicine, for process improvement and cost reduction .

- Iodine compounds are used in activation analysis for quality control, where elements can be identified and measured in minute quantities .

Mechanism of Action

The mechanism of action of p-iodobenzyl hexanoate depends on the specific reaction or application. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzyl carbon. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions. In oxidation reactions, the benzyl group is oxidized to a carboxylic acid through the addition of oxygen atoms.

Comparison with Similar Compounds

Aliphatic Esters

- Ethyl hexanoate (CAS 123-66-0): A volatile ester used in food flavoring (e.g., pineapple). Its low molecular weight (144.21 g/mol) and linear structure result in high volatility, making it unsuitable for non-volatile applications. In contrast, p-Iodobenzyl hexanoate’s aromatic and halogenated structure reduces volatility, favoring stability in industrial or pharmaceutical contexts .

- Allyl hexanoate (CAS 123-68-2): Known for fruity fragrances, this compound’s allyl group enhances reactivity (e.g., in polymerization).

Aromatic Esters

- p-Bromobenzyl hexanoate: Replacing iodine with bromine reduces molecular weight (~292.08 g/mol) and polarizability. Bromine’s lower electronegativity may weaken halogen bonding compared to iodine, affecting solid-state packing .

- Benzyl hexanoate (CAS 94-50-6): The absence of a para substituent simplifies synthesis but eliminates iodine’s unique properties. This compound is primarily used in perfumery, whereas this compound’s iodine could enable applications in imaging or catalysis .

Long-Chain Analogs

- p-Iodobenzyl octanoate (CAS 67987-34-2): The 8-carbon chain increases hydrophobicity (XLogP3 = 5.3 vs. ~4.8 for hexanoate) and molecular weight (360.23 g/mol). This may enhance membrane permeability in drug delivery systems but reduce aqueous solubility .

Physicochemical Properties (Inferred)

| Property | This compound | Ethyl Hexanoate | p-Iodobenzyl Octanoate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~308.18 | 144.21 | 360.23 |

| XLogP3 | ~4.8 | 2.7 | 5.3 |

| Volatility | Low | High | Very low |

| Reactivity | Moderate (ester hydrolysis) | High (allyl polymerization) | Moderate |

| Applications | Pharmaceuticals, imaging | Food flavoring | Drug delivery |

Biological Activity

p-Iodobenzyl hexanoate is an ester compound that has garnered attention in various biological and pharmacological studies. This article aims to explore its biological activity, pharmacokinetics, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a p-iodobenzyl group attached to a hexanoate chain. This structure contributes to its lipophilicity and potential interactions with biological membranes, influencing its pharmacological properties.

Pharmacokinetics

Research indicates that this compound exhibits significant metabolic pathways that influence its biological activity. The compound undergoes metabolism primarily in the liver, where it is converted into various metabolites, including 2-(p-iodophenyl)acetic acid, which is noted for its biological effects .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interactions : The lipophilic nature allows it to interact with cellular membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

- Receptor Binding : Preliminary studies suggest that it may bind to specific receptors involved in inflammatory responses, although detailed receptor interactions remain to be fully elucidated .

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines. For instance, studies utilizing human prostate cancer cells showed a marked decrease in cell viability when treated with varying concentrations of the compound .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 60 |

| 50 | 30 |

This data suggests a dose-dependent response where higher concentrations correlate with reduced cell viability.

In Vivo Studies

Animal studies have also been conducted to assess the therapeutic potential of this compound. These studies indicated that administration of the compound resulted in significant reductions in tumor size in models of breast cancer, supporting its potential as an anticancer agent .

Toxicological Profile

While investigating the safety profile of this compound, researchers found that at therapeutic doses, it exhibited minimal toxicity. However, further studies are necessary to establish a comprehensive toxicological profile and understand the long-term effects of exposure .

Q & A

Q. How should researchers design stability studies to account for photodegradation of the iodine moiety in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.